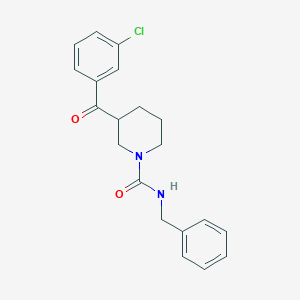
N-(4-carbamoylphenyl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-3-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an amide linkage between a 4-carbamoylphenyl group and a 3-iodobenzamide moiety, making it a versatile molecule for synthetic and analytical purposes.
Mechanism of Action
Target of Action
N-(4-carbamoylphenyl)-3-iodobenzamide, also known as N-[4-(aminocarbonyl)phenyl]-3-iodobenzamide or CBMicro_018033, primarily targets the SARS-coronavirus-2 main protease . This protease is essential for viral transcription and replication .
Mode of Action
The compound interacts with the main protease of SARS-coronavirus-2 through a process that involves molecular docking, molecular dynamics simulation, and free binding energy calculations . The compound has shown a high negative binding affinity with the main protease of the virus .
Biochemical Pathways
It is known that the compound’s interaction with the sars-coronavirus-2 main protease disrupts the virus’s ability to replicate, thereby inhibiting its lifecycle .
Pharmacokinetics
The compound’s high binding affinity suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-coronavirus-2 replication. By binding to the virus’s main protease, the compound prevents the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-carbamoylphenylamine: This can be achieved by reacting 4-nitrobenzoyl chloride with ammonia, followed by reduction of the nitro group to an amine.
Iodination: The 3-iodobenzoyl chloride can be synthesized by iodinating benzoyl chloride using iodine and a suitable oxidizing agent.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This often involves:
Catalytic Methods: Using catalysts to improve reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow chemistry to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
N-(4-carbamoylphenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoylbenzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid derivatives: Known for their therapeutic applications.
Uniqueness
N-(4-carbamoylphenyl)-3-iodobenzamide is unique due to the presence of both an iodine atom and a carbamoyl group, which confer distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYHOCRSAGUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethoxyphenyl)-6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B6110368.png)
![N-benzyl-N-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6110381.png)
![2-methoxy-4-{[methyl(1-naphthylmethyl)amino]methyl}-6-nitrophenol](/img/structure/B6110382.png)
![ethyl 1-({4-[(propylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B6110390.png)

![N~1~-(2-METHYLPHENYL)-2-{[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6110407.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B6110414.png)
![5-methoxy-1-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6110423.png)
![2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6110429.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B6110430.png)


![(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-phenoxyphenyl)methyl]piperidin-3-ol](/img/structure/B6110455.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6110475.png)
